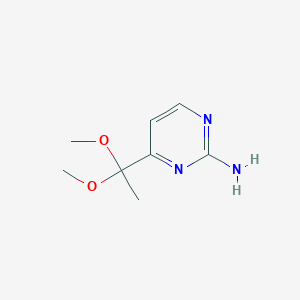

4-(1,1-Dimethoxyethyl)pyrimidin-2-amine

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine typically involves the reaction of 3,3-dimethoxy-2-butanone with guanidine hydrochloride in the presence of sodium in anhydrous ethanol . The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

4-(1,1-Dimethoxyethyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

Substitution: The amino group and the dimethoxyethyl group can participate in substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis Methodologies

Recent studies have focused on developing efficient synthetic routes for producing this compound:

- Cross-Coupling Reactions : Techniques such as Suzuki-Miyaura and Buchwald-Hartwig reactions have been employed to introduce diverse substituents at the C4 position of pyrimidines, enhancing their biological activity .

- Green Chemistry Approaches : Novel methods have been reported that yield high purity with minimal by-products, promoting sustainability in chemical manufacturing .

Biological Applications

Research indicates that 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine exhibits various biological activities:

- Antimicrobial and Antifungal Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .

- Tyrosine Kinase Inhibitors : Its structural similarity to nitrogenous bases found in DNA positions it as a potential tyrosine kinase inhibitor. This activity is particularly relevant in cancer research, where inhibiting overexpressed kinases can lead to therapeutic benefits .

- Insecticidal Activities : Recent investigations into derivatives of pyrimidin-4-amine have shown promising insecticidal properties, indicating potential applications in agricultural chemistry .

Industrial Applications

In addition to its biological significance, this compound has various industrial applications:

- Pharmaceutical Intermediates : It is utilized in the synthesis of active pharmaceutical ingredients due to its ability to undergo further functionalization .

- Specialty Chemicals Production : The compound serves as a precursor in the manufacture of specialty chemicals, contributing to sectors such as agrochemicals and fine chemicals .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in diverse applications:

Mecanismo De Acción

The mechanism of action of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

4-(1,1-Dimethoxyethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

4-(1,1-Dimethoxyethyl)pyrimidin-2-ol: Similar structure but with a hydroxyl group instead of an amino group.

4-(1,1-Dimethoxyethyl)pyrimidin-2-thiol: Similar structure but with a thiol group instead of an amino group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

4-(1,1-Dimethoxyethyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₄N₂O₂. The compound features a pyrimidine ring substituted with a dimethoxyethyl group at the 4-position and an amino group at the 2-position. This unique structure may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, it may target kinases or other proteins implicated in cancer progression.

- Receptor Modulation : It may also act as a modulator for receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activity Data

Anticancer Activity

In recent studies, this compound demonstrated promising anticancer activity. For instance, it was evaluated against several cancer cell lines, showing significant inhibition of cell growth. The mechanism involves interference with tubulin polymerization, which is crucial for mitosis.

Selective Inhibition

Research has indicated that this compound exhibits selective inhibition against certain mutant forms of enzymes, such as those involved in non-small cell lung cancer. This selectivity is critical for minimizing side effects associated with traditional chemotherapy agents that target wild-type enzymes indiscriminately .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in vivo. Preliminary results indicate that it can significantly reduce tumor growth in xenograft models while exhibiting manageable toxicity profiles .

Propiedades

IUPAC Name |

4-(1,1-dimethoxyethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(12-2,13-3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHWZRZIPQSPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1)N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.